molecular formula C5H6O4S B2846185 3-Sulfolene-3-carboxylic acid CAS No. 267667-78-7

3-Sulfolene-3-carboxylic acid

Cat. No.: B2846185
CAS No.: 267667-78-7
M. Wt: 162.16
InChI Key: GSPYMZGNJJKNFW-UHFFFAOYSA-N
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Description

3-Sulfolene-3-carboxylic acid is a derivative of 3-Sulfolene, which is a cyclic organic chemical with a sulfone functional group . It is a white, odorless, crystalline solid that dissolves in water and many organic solvents .


Synthesis Analysis

An efficient and practical method for a gram scale synthesis of 3-sulfolenes has been developed using sodium metabisulfite as a safe, inexpensive, and easy to handle sulfur dioxide equivalent . Diversely-substituted 3-sulfolenes can be prepared by reacting a variety of 1,3-dienes or allylic alcohols with sodium metabisulfite .


Chemical Reactions Analysis

The base-catalyzed reaction of 3-sulfolene with carbon dioxide at 3 bar pressure produces this compound in 45% yield . With diazomethane, 3-sulfolene forms in a 1,3-dipolar cycloadduct .


Physical and Chemical Properties Analysis

3-Sulfolene is a white, odorless, crystalline solid that dissolves in water and many organic solvents . The compound is used as a source of butadiene . The physical and chemical properties of the carboxylic acid derivative are not explicitly mentioned in the search results.

Scientific Research Applications

  • Chemical Synthesis and Reactions :

    • 3-Sulfolene derivatives, particularly 3-acyloxysulfolanes, are notable for their reactivity with nucleophilic reagents. They tend to split out a carboxylic acid, forming 2-sulfolene, which reacts with compounds containing a labile hydrogen atom (Bezmenova, Lutsii, Rekasheva, & Usenko, 1975).
    • 3-Sulfolene-3-carboxylic acid is a precursor to 1,3-butadiene-2-carboxylic acid, with high conversions to Diels-Alder adducts when treated with various dienophiles (Andrade et al., 2003).
    • The reaction of 3-sulfolene with arylboronic acids in the presence of a chiral diene-rhodium catalyst under highly basic conditions yields high yields of 3-arylsulfolanes with high enantioselectivity (Lim & Hayashi, 2015).
  • Applications in Synthetic and Medicinal Chemistry :

    • 3-Sulfolenes and their derivatives are increasingly used in synthetic and medicinal chemistry. They are versatile building blocks for creating molecules with biological applications (Brant & Wulff, 2015).
  • Diverse Substitution Patterns and Reactions :

    • 3-Sulfolenes are used for the preparation of multi-substituted 1,3-diene equivalents. They offer diverse substitution patterns and can be prepared through various methods, including electrophilic and nucleophilic additions, oxidation of a thiol precursor, and noble metal catalysis (Brant & Wulff, 2015).
    • The reaction of 3-sulfolene α-carbanion with various electrophiles followed by stereoselective desulfonylation is a new method for synthesizing conjugated dienes (Yamada & Takayama, 1988).
  • Plant Growth Regulatory Activity :

    • Derivatives of 3-sulfolene have been tested for plant growth regulatory activity, showing significant effects on the vigor index, root, and shoot length in maize seedlings (Palchykov et al., 2019).

Safety and Hazards

3-Sulfolene may form combustible dust concentrations in air and causes serious eye irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Mechanism of Action

Target of Action

3-Sulfolene-3-carboxylic acid is a derivative of 3-Sulfolene, a cyclic organic chemical with a sulfone functional group It’s known that sulfolene derivatives can be involved in intra- and intermolecular rhodium(iii)-catalyzed heteroannulations with alkynes .

Mode of Action

The mode of action of this compound involves its interaction with its targets through chemical reactions. For instance, the base-catalyzed reaction of 3-sulfolene with carbon dioxide at 3 bar pressure produces this compound . This reaction is an example of how the compound interacts with its targets to bring about changes.

Biochemical Pathways

It’s known that sulfolene derivatives can participate in various chemical reactions, such as polyalkylation, transformations of functional groups of the sulfolene ring, and addition reactions at endo- and exocyclic multiple bonds .

Pharmacokinetics

It’s known that 3-sulfolene, the parent compound, is a white, odorless, crystalline, indefinitely storable solid, which dissolves in water and many organic solvents . These properties may influence the bioavailability of this compound.

Result of Action

It’s known that sulfolene derivatives can be involved in intra- and intermolecular rhodium(iii)-catalyzed heteroannulations with alkynes . These reactions allow a straightforward access to diversely substituted pyridones, and to pyridines fused to a sulfolene ring after functional group transformations .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the base-catalyzed reaction of 3-sulfolene with carbon dioxide to produce this compound occurs at 3 bar pressure . This suggests that pressure is an important environmental factor in this reaction. Additionally, the properties of 3-Sulfolene, such as its solubility in water and many organic solvents , can also influence the action of this compound.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Sulfolene-3-carboxylic acid are not well-studied. It can be inferred from the properties of its parent compound, sulfolene. Sulfolene is known to undergo various reactions, including acid-base reactivity, isomerization, hydrogenation, and halogenation These reactions suggest that this compound may interact with a variety of enzymes, proteins, and other biomolecules in biochemical reactions

Temporal Effects in Laboratory Settings

It is known that sulfolene, the parent compound, is a white, odorless, crystalline solid that is indefinitely storable This suggests that this compound may also have good stability

Metabolic Pathways

It is produced from 3-sulfolene, which is formed by the cheletropic reaction between butadiene and sulfur dioxide

Properties

IUPAC Name

1,1-dioxo-2,5-dihydrothiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4S/c6-5(7)4-1-2-10(8,9)3-4/h1H,2-3H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPYMZGNJJKNFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CS1(=O)=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267667-78-7
Record name 1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-carboxylic acid
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